molecular formula C9H13BO5 B1586874 2,3,6-Trimethoxyphenylboronic acid CAS No. 380430-67-1

2,3,6-Trimethoxyphenylboronic acid

Cat. No. B1586874
M. Wt: 212.01 g/mol
InChI Key: PBJYOPCURLYSAG-UHFFFAOYSA-N
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Description

2,3,6-Trimethoxyphenylboronic acid (TMPA) is an organic compound that has a variety of uses in the scientific and medical fields. TMPA is a boronic acid, which is a type of organic acid that contains a boron atom bonded to an oxygen atom. TMPA is a versatile compound that has been used in a wide range of applications, including in the synthesis of pharmaceuticals, in the study of biochemical and physiological processes, and in laboratory experiments.

Scientific Research Applications

Polymorphic Control and Crystallization

2,6-Dimethoxyphenylboronic acid, closely related to 2,3,6-trimethoxyphenylboronic acid, has been investigated for its role in controlling polymorphic outcomes in crystallization processes. Research conducted by Semjonova and Be̅rziņš (2022) in "Crystals" demonstrated that surfactants could facilitate the crystallization of metastable forms of phenylboronic acids, offering insight into the manipulation of crystalline structures for various applications (Semjonova & Be̅rziņš, 2022).

Corrosion Inhibition

In the study of corrosion inhibition, compounds like 1-benzoyl-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,7-dioxaspiro, which share structural similarities with 2,3,6-trimethoxyphenylboronic acid, have been found effective. Chafiq et al. (2020) in "Materials Chemistry and Physics" revealed that such compounds significantly inhibit corrosion in acidic solutions, highlighting the potential of phenylboronic acids in protective coatings and industrial applications (Chafiq et al., 2020).

Spectroscopic Analysis

The structural and vibrational properties of 2,6-dimethoxyphenylboronic acid, a structural analog, have been extensively analyzed using various spectroscopic methods. Studies by Alver and Parlak (2010) in "Vibrational Spectroscopy" and "Comptes Rendus Chimie" provided detailed insights into the molecular structures and stable forms of such compounds, contributing to our understanding of their chemical behavior and potential applications (Alver & Parlak, 2010).

Electrochemical Applications

Trimethylboroxine, another derivative, has been used to enhance the electrode/electrolyte interface stability of lithium ion batteries. Yu et al. (2015) in "Electrochimica Acta" demonstrated that the addition of trimethylboroxine to electrolytes significantly improved the cyclic and rate performances of lithium nickel cobalt manganese oxide cathodes, suggesting potential applications of phenylboronic acids in high-performance batteries (Yu et al., 2015).

Nanotechnology and Drug Delivery

Phenylboronic acid-decorated polymeric nanomaterials, closely related to 2,3,6-trimethoxyphenylboronic acid, have shown significant promise in advanced bio-applications. Lan and Guo (2019) in "Nanotechnology Reviews" highlighted their applications in drug delivery systems and biosensors, leveraging the unique chemistry of phenylboronic acid for targeted therapeutic interventions (Lan & Guo, 2019).

Experimental Oncology

Simple phenylboronic acid derivatives, including 2,3,6-trimethoxyphenylboronic acid, have been explored for their antiproliferative potential in cancer research. Psurski et al. (2018) in "Investigational New Drugs" found that these compounds induced apoptosis in cancer cells, suggesting their potential as novel anticancer agents (Psurski et al., 2018).

properties

IUPAC Name

(2,3,6-trimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO5/c1-13-6-4-5-7(14-2)9(15-3)8(6)10(11)12/h4-5,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJYOPCURLYSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1OC)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378573
Record name 2,3,6-TRIMETHOXYPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trimethoxyphenylboronic acid

CAS RN

380430-67-1
Record name 2,3,6-TRIMETHOXYPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-Trimethoxybenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PR Kym, ME Kort, MJ Coghlan, JL Moore… - Journal of medicinal …, 2003 - ACS Publications
The preparation and characterization of a series of C-10 substituted 5-allyl-2,5-dihydro-2,2,4-trimethyl-1H-[1]benzopyrano[3,4-f]quinolines as a novel class of selective ligands for the …
Number of citations: 131 pubs.acs.org
APL Alves, JABC Junior, GBA Slana… - Synthetic …, 2009 - Taylor & Francis
A new and efficient strategy was developed for the preparation of 1,2,4-trimethoxybenzene (3, a powerful attractant of Euglossini bees) and its C-3 derivatives (7a–j), from vanillin (2) in …
Number of citations: 8 www.tandfonline.com

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